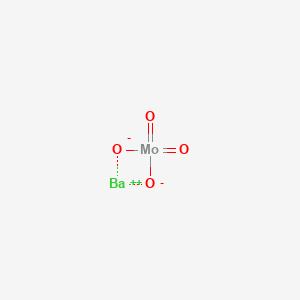

Molybdate (MoO42-), barium (1:1), (T-4)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Molybdate (MoO42-), barium (1:1), (T-4)-” is a white powder that is slightly soluble in acids and water . It is used in electronic and optical equipment, as a pigment in paints and other protective coatings, and as an enamel of adhesive products for iron’s adhesion strength .

Synthesis Analysis

Barium Molybdate (BaMoO4) can be obtained via a facile mechanochemical synthesis at room temperature and a solid-state reaction . The influence of different milling speeds on the preparation of BaMoO4 was explored. A shorter reaction time for the phase formation of BaMoO4 was achieved using a milling speed of 850 rpm .Molecular Structure Analysis

In chemistry, a molybdate is a compound containing an oxyanion with molybdenum in its highest oxidation state of 6: O−−Mo (=O)2−O− . Molybdenum can form a very large range of such oxyanions, which can be discrete structures or polymeric extended structures .Physical And Chemical Properties Analysis

“Molybdate (MoO42-), barium (1:1), (T-4)-” has a molecular weight of 297.27 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 299.790309 g/mol . The topological polar surface area is 80.3 Ų .Wissenschaftliche Forschungsanwendungen

1. Luminescent Properties of Barium Molybdate

- Summary of the Application: Barium Molybdate (BaMoO4) is used in the study of luminescent properties. It’s particularly useful in the creation of materials for environmental protection and energy applications .

- Methods of Application: BaMoO4 is synthesized via mechanochemical synthesis at room temperature and a solid-state reaction. The influence of different milling speeds on the preparation of BaMoO4 is explored. A shorter reaction time for the phase formation of BaMoO4 is achieved using a milling speed of 850 rpm .

- Results or Outcomes: The optical band gap energy of the obtained materials was found to decrease from 4.50 to 4.30 eV with increasing crystallite sizes. Green- and blue-light emissions were observed for BaMoO4 phases under excitation wavelengths of 330 and 488 nm .

2. Photocatalytic Degradation of Methyl Orange

- Summary of the Application: Barium Molybdate (BaMoO4) nanostructures are used in the photocatalytic degradation of methyl orange, a synthetic dye often used in textile industries .

- Methods of Application: BaMoO4 nanostructures were synthesized via a large-scale and facile sonochemical method based on the reaction between barium (II) nitrate hexahydrate and (NH4)6Mo7O24·4H2O in an aqueous solution .

- Results or Outcomes: The photocatalysis results reveal that the maximum decolorization of 75% for methyl orange occurred with BaMoO4 samples in 70 min under ultraviolet light irradiation .

Safety And Hazards

Eigenschaften

IUPAC Name |

barium(2+);dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Mo.4O/q+2;;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWGBKVFBTLCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaMoO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdate (MoO42-), barium (1:1), (T-4)- | |

CAS RN |

7787-37-3 |

Source

|

| Record name | Barium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), barium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.